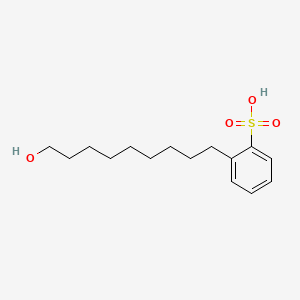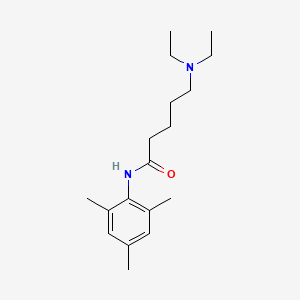
Phosphonic dichloride, (3-chloro-2-methyl-1-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic dichloride, (3-chloro-2-methyl-1-propenyl)-, also known by its CAS number 29914-04-3, is an organophosphorus compound. It is characterized by its molecular formula C₄H₆Cl₃OP and a molecular weight of 207.424 g/mol . This compound is a clear, colorless to yellow liquid with a distinct odor and is known for its reactivity and toxicity.
Vorbereitungsmethoden
Phosphonic dichloride, (3-chloro-2-methyl-1-propenyl)-, can be synthesized through various methods. One common synthetic route involves the reaction of 3-chloro-2-methyl-1-propene with phosphorus trichloride in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-70°C and an inert atmosphere to prevent unwanted side reactions . Industrial production methods often utilize continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form corresponding phosphonates and phosphoramidates.
Oxidation Reactions: It can be oxidized to form phosphonic acid derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphonic acid and hydrochloric acid.
Common reagents used in these reactions include thionyl chloride, sulfuryl chloride, and various amines. The major products formed from these reactions are phosphonates, phosphoramidates, and phosphonic acids .
Wissenschaftliche Forschungsanwendungen
Phosphonic dichloride, (3-chloro-2-methyl-1-propenyl)-, has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is involved in the development of novel drugs and therapeutic agents.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphonic dichloride, (3-chloro-2-methyl-1-propenyl)-, involves its reactivity with nucleophiles. The compound’s electrophilic phosphorus center readily reacts with nucleophilic species, leading to the formation of various phosphonate and phosphoramidate derivatives. These reactions often involve the formation of a pentavalent phosphorus intermediate, which then undergoes further transformations to yield the final products .
Vergleich Mit ähnlichen Verbindungen
Phosphonic dichloride, (3-chloro-2-methyl-1-propenyl)-, can be compared with other similar compounds such as:
Methylphosphonyl dichloride: Similar in structure but lacks the 3-chloro-2-methyl-1-propenyl group.
3-Chloro-2-methyl-1-propene: Similar in structure but lacks the phosphonic dichloride group.
3-Chloro-2-chloromethylpropene: Similar in structure but has different substituents on the propene backbone
The uniqueness of phosphonic dichloride, (3-chloro-2-methyl-1-propenyl)-, lies in its combination of the phosphonic dichloride group with the 3-chloro-2-methyl-1-propenyl moiety, which imparts distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
29914-04-3 |
|---|---|
Molekularformel |
C4H6Cl3OP |
Molekulargewicht |
207.42 g/mol |
IUPAC-Name |
3-chloro-1-dichlorophosphoryl-2-methylprop-1-ene |
InChI |
InChI=1S/C4H6Cl3OP/c1-4(2-5)3-9(6,7)8/h3H,2H2,1H3 |
InChI-Schlüssel |
RPCOLUFQCNSJLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CP(=O)(Cl)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


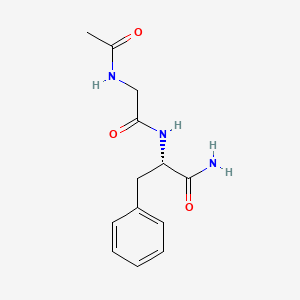

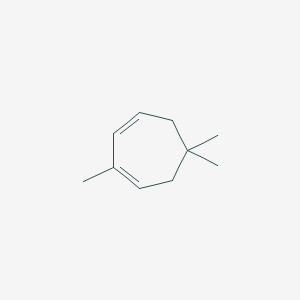
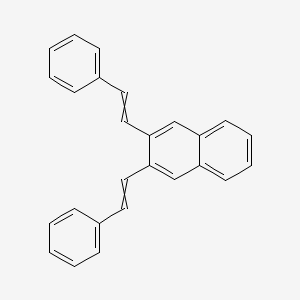
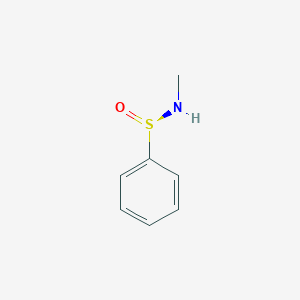

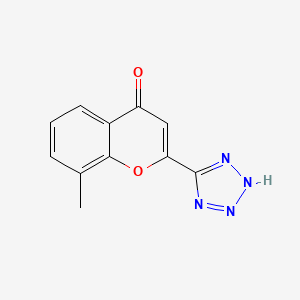
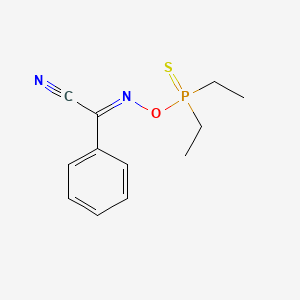
![7-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3,5,7,9-tetraen-2-one](/img/structure/B14695377.png)
